N-(2-Nitrophenyl)-1,3-propanesultam
Overview
Description
N-(2-Nitrophenyl)-1,3-propanesultam is an organic compound that belongs to the class of sultams, which are cyclic sulfonamides This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the sultam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)-1,3-propanesultam typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-nitroaniline with 1,3-propanesultone under basic conditions. The reaction proceeds through the nucleophilic attack of the amine group on the sultone, followed by cyclization to form the sultam ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)-1,3-propanesultam can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Cyclization: Cyclization reactions may require specific catalysts or reagents to promote the formation of the desired heterocyclic structures.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Cyclization: The major products are more complex heterocyclic compounds, which can have diverse structures and properties.
Scientific Research Applications
N-(2-Nitrophenyl)-1,3-propanesultam has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe or reagent in chemical biology studies to investigate biological processes and pathways.
Industrial Chemistry: The compound can be used in various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)-1,3-propanesultam depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the sultam ring can provide structural stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Nitrophenyl)pyrrole-2-carboxaldehyde: This compound also contains a nitrophenyl group and can undergo similar chemical reactions, such as reduction and substitution.
2-(2-Nitrophenyl)propyloxycarbonyl: This compound is used as a photoprotecting group and can be activated by UV irradiation to release a primary amine.
Uniqueness
N-(2-Nitrophenyl)-1,3-propanesultam is unique due to its sultam ring structure, which provides distinct chemical reactivity and stability compared to other nitrophenyl derivatives. The presence of the sultam ring can influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in medicinal and materials chemistry.
Properties
IUPAC Name |
2-(2-nitrophenyl)-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-16(10,14)15/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQAOFLIWSBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237215 | |
Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-34-8 | |
Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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